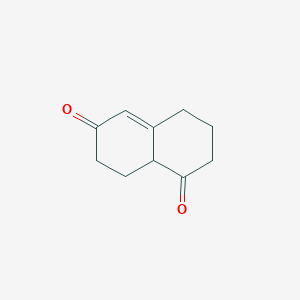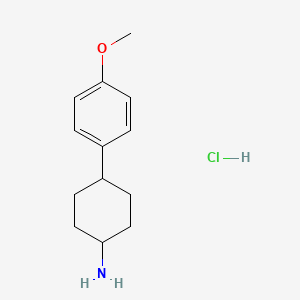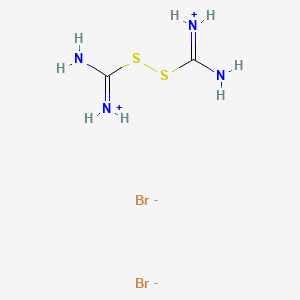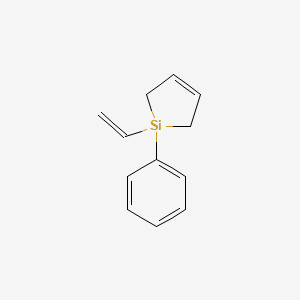
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate is an ester compound characterized by its unique structure, which includes a phenylmethoxy group and a butanoate ester linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate can be synthesized through the esterification reaction between 1-(2-Phenylmethoxyethoxycarbonyl)ethanol and butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 1-(2-Phenylmethoxyethoxycarbonyl)ethanol and butanoic acid.
Reduction: 1-(2-Phenylmethoxyethoxycarbonyl)ethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate involves its interaction with specific molecular targets and pathways:
Ester Hydrolysis: The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid.
Reduction: The ester is reduced to the corresponding alcohol by reducing agents like LiAlH4.
Substitution: Nucleophiles attack the carbonyl carbon, leading to the formation of new ester derivatives.
Comparison with Similar Compounds
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butanoate: Used in fragrances and as a solvent.
Uniqueness
This compound is unique due to its specific structure, which includes a phenylmethoxy group, providing distinct chemical and physical properties compared to other esters .
Properties
CAS No. |
42024-41-9 |
|---|---|
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
[1-oxo-1-(2-phenylmethoxyethoxy)propan-2-yl] butanoate |
InChI |
InChI=1S/C16H22O5/c1-3-7-15(17)21-13(2)16(18)20-11-10-19-12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,10-12H2,1-2H3 |
InChI Key |
RNYKTSXCGIEHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C(=O)OCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


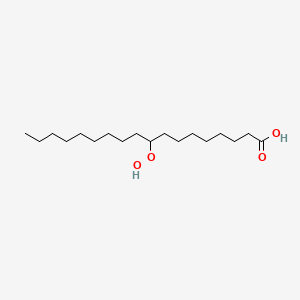

![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
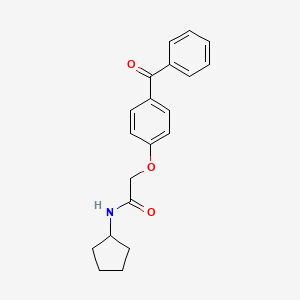
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
